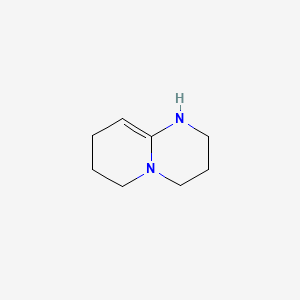

1,5-Diazabicyclo(4.4.0)dec-6-ene

概要

説明

1,5-Diazabicyclo(4.4.0)dec-6-ene is an organic compound that belongs to the class of bicyclic amidines. It is known for its strong basicity and is widely used as a catalyst in various organic reactions. The compound is a colorless solid that is soluble in a variety of solvents and is effective for a range of organic transformations .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo(4.4.0)dec-6-ene can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde and formic acid. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production .

化学反応の分析

Types of Reactions

1,5-Diazabicyclo(4.4.0)dec-6-ene undergoes various types of chemical reactions, including:

Deprotonation Reactions: It acts as a strong base and can deprotonate phenols, carboxylic acids, and some C-acids.

Catalytic Reactions: It catalyzes Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations.

Common Reagents and Conditions

Michael Reactions: Typically involve the use of enones and enolates under mild conditions.

Henry Reactions: Often use nitroalkanes and aldehydes in the presence of the compound as a catalyst.

Transesterification Reactions: Usually involve esters and alcohols under basic conditions.

Knoevenagel Condensations: Involve aldehydes or ketones and active methylene compounds.

Major Products Formed

The major products formed from these reactions include β-keto esters, nitro alcohols, and α,β-unsaturated carbonyl compounds .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHN

Molecular Weight: 138.21 g/mol

CAS Registry Number: 19616-52-5

DBD features a bicyclic structure that contributes to its strong basicity and reactivity in various organic transformations. Its structural configuration allows it to act effectively as a catalyst in numerous reactions.

Catalytic Applications

DBD is primarily recognized for its role as an organocatalyst in several organic reactions:

- Michael Reactions: DBD facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Knoevenagel Condensation: It promotes the condensation between carbonyl compounds and active methylene groups.

- Henry Reaction: DBD has been utilized for the nitroaldol reaction, showcasing its efficiency in forming β-nitro alcohols from aldehydes and nitro compounds .

Case Study: Nitroaldol Reaction

In a study comparing various bicyclic guanidines, DBD demonstrated superior catalytic activity in the Henry reaction, achieving high yields and selectivity under mild conditions .

Environmental Applications

DBD's strong basicity makes it suitable for applications in CO capture and conversion processes:

- CO Capture: DBD has been investigated for its efficiency in capturing CO from air, particularly when combined with specific solvents. Studies indicate that DBD can reach saturation for CO capture quickly, demonstrating potential for sustainable chemical synthesis .

| Solvent | Molar Ratio (CO/DBD) | Time to Saturation | Release Temperature |

|---|---|---|---|

| Acetonitrile | 0.25 | 24 hours | 60 °C |

| Butyl Acetate | 0.41 | 15 minutes | 90 °C |

This table summarizes the performance of DBD in CO capture processes, highlighting its rapid saturation and effective release capabilities.

Synthesis of Complex Molecules

DBD is also employed in the synthesis of complex organic molecules:

- Cyclic Imides: It has been used in a cascade process to synthesize cyclic imides through amidation and cyclization reactions .

Case Study: Synthesis of Cyclic Imides

Research shows that using DBD as a catalyst allows for efficient formation of cyclic imides from readily available substrates, illustrating its utility in synthetic organic chemistry .

Future Perspectives

The versatility of DBD positions it as a valuable compound in both academic research and industrial applications. Ongoing studies aim to explore:

- Modification of DBD derivatives to enhance catalytic performance.

- Integration into green chemistry practices for sustainable synthesis methods.

作用機序

The mechanism of action of 1,5-Diazabicyclo(4.4.0)dec-6-ene involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates that can undergo further transformations. The compound acts as a nucleophilic catalyst, participating in the formation of carbon-carbon and carbon-heteroatom bonds .

類似化合物との比較

Similar Compounds

1,8-Diazabicyclo(5.4.0)undec-7-ene: Another strong base with similar catalytic properties.

7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene: A methyl derivative with enhanced catalytic activity.

1,1,3,3-Tetramethylguanidine: A strong base used in similar applications.

Uniqueness

1,5-Diazabicyclo(4.4.0)dec-6-ene is unique due to its bicyclic structure, which imparts high basicity and nucleophilicity. This makes it particularly effective in catalyzing a wide range of organic reactions, including those that require strong bases .

特性

IUPAC Name |

2,3,4,6,7,8-hexahydro-1H-pyrido[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-6-10-7-3-5-9-8(10)4-1/h4,9H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYDYSSRJIVQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2NCCCN2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173281 | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19616-52-5 | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019616525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。